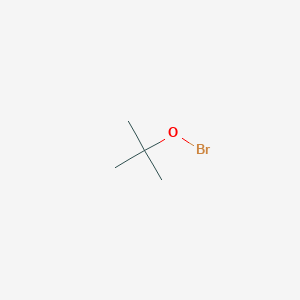
Tert-butyl hypobromite
Vue d'ensemble
Description
Tert-butyl hypobromite is an organic compound with the molecular formula (CH₃)₃COBr. It is a reddish-orange liquid that is stable under cold and dark conditions but decomposes rapidly at elevated temperatures. This compound is known for its utility in organic synthesis, particularly in bromination reactions.
Méthodes De Préparation
Tert-butyl hypobromite can be synthesized through the reaction of tert-butyl alcohol with bromine in the presence of a base. The reaction typically proceeds as follows:
(CH3)3COH+Br2→(CH3)3COBr+HBr
The reaction is carried out under controlled conditions to prevent the decomposition of the product. Industrial production methods often involve the use of tert-butyl hydroperoxide and a brominating agent, such as bromine or hydrogen bromide, in the presence of a catalyst.
Analyse Des Réactions Chimiques
Tert-butyl hypobromite undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting alcohols to aldehydes or ketones.
Reduction: It can be reduced to tert-butyl alcohol.
Substitution: It is commonly used in electrophilic bromination reactions, where it introduces a bromine atom into an organic molecule.
Common reagents used in these reactions include bromine, hydrogen bromide, and various catalysts. The major products formed from these reactions depend on the specific substrates and conditions used.
Applications De Recherche Scientifique
Tert-butyl hypobromite has several applications in scientific research:
Chemistry: It is used as a brominating agent in organic synthesis, particularly for the selective bromination of aromatic compounds.
Biology: It is employed in studies involving free radical generation and lipid peroxidation.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl hypobromite involves the homolytic cleavage of the O-Br bond, generating free radicals. These radicals can then participate in various chemical reactions, such as the bromination of alkanes and aromatics. The molecular targets and pathways involved depend on the specific reaction conditions and substrates.
Comparaison Avec Des Composés Similaires
Tert-butyl hypobromite can be compared with other hypohalites, such as tert-butyl hypochlorite and tert-butyl hypoiodite. While all these compounds are used as halogenating agents, this compound is unique in its ability to selectively brominate aromatic compounds with high para-selectivity. Similar compounds include:
Tert-butyl hypochlorite: Used for chlorination reactions.
Tert-butyl hypoiodite: Used for iodination reactions.
This compound stands out due to its specific reactivity and selectivity in bromination reactions.
Propriétés
IUPAC Name |
tert-butyl hypobromite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2,3)6-5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODUDVQDMKBOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505847 | |
| Record name | tert-Butyl hypobromite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-82-1 | |
| Record name | tert-Butyl hypobromite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















